5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.35 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
The primary target of 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound acts as a selective STAT3 inhibitor . It binds directly to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation . This prevents STAT3 from activating downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .
Pharmacokinetics
Its molecular weight of 23735 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The inhibition of STAT3 by this compound results in anti-proliferative activity against cancer cells with overactive STAT3 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Preparation Methods
The synthesis of 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then cyclized with hydrazine hydrate to yield the desired thiadiazole compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Chemical Reactions Analysis
5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.
Comparison with Similar Compounds
5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:
5-(4-Methylbenzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine: This compound has a similar structure but with a methyl group on the benzyl ring, which may alter its biological activity and chemical reactivity.
5-Phenylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine: This derivative has a phenyl group instead of a benzyl group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.
Biological Activity
5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are five-membered heterocyclic compounds featuring nitrogen and sulfur atoms. They are known for their stability and ability to interact with various biological targets. The presence of the thiadiazole ring contributes to a range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. The structural characteristics of these compounds allow them to engage in multiple interactions such as hydrogen bonding and hydrophobic forces with biological macromolecules like proteins and nucleic acids .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
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Cytotoxicity Against Cancer Cell Lines :
- A study reported that the compound exhibited an IC50 value of 2.44 µM against LoVo colorectal cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of treatment . These results indicate a promising selectivity for certain cancer types.
- Another derivative demonstrated an IC50 value of 0.28 µg/mL against MCF-7 cells by inducing cell cycle arrest at the G2/M phase .
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Mechanisms of Action :
- The anticancer activity is attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation such as topoisomerase II and histone deacetylase . Additionally, some derivatives act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in rapidly dividing cells .
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold has also been explored for its antimicrobial properties. Various derivatives have shown effectiveness against bacterial and fungal strains.
Key Findings
- Studies indicate that certain thiadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- The potential for developing new antimicrobial agents based on this scaffold is promising due to its structural versatility and ability to be modified for enhanced activity .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Properties
IUPAC Name |
5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)7-14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGQNFWTTJESBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.